molecular formula C7H14N2O3 B11721298 N-Hydroxy-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethanimidamide

N-Hydroxy-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethanimidamide

Cat. No.: B11721298
M. Wt: 174.20 g/mol
InChI Key: RZJMGLXVCBZYQF-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . It is known for its unique structure, which includes a hydroxy group, an oxan-4-yloxy group, and an ethanimidamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of hydroxylamine with an oxan-4-yloxy-substituted ethanimidamide precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields oxo derivatives, while reduction of the imidamide moiety results in amine derivatives .

Scientific Research Applications

N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and imidamide moiety play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxy-2-(tetrahydro-2H-pyran-4-yloxy)ethanimidamide: Similar structure with a tetrahydro-2H-pyran-4-yloxy group instead of oxan-4-yloxy.

    N’-hydroxy-2-(methoxy)ethanimidamide: Contains a methoxy group instead of oxan-4-yloxy.

    N’-hydroxy-2-(ethoxy)ethanimidamide: Features an ethoxy group in place of oxan-4-yloxy.

Uniqueness

N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-7(9-10)5-12-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJMGLXVCBZYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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